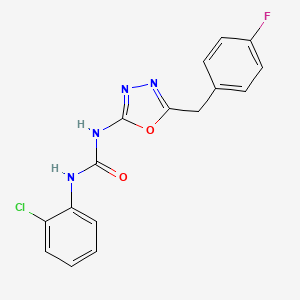

1-(2-Chlorophenyl)-3-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)urea

Descripción

Propiedades

IUPAC Name |

1-(2-chlorophenyl)-3-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClFN4O2/c17-12-3-1-2-4-13(12)19-15(23)20-16-22-21-14(24-16)9-10-5-7-11(18)8-6-10/h1-8H,9H2,(H2,19,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWKYANRSUBTZCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)NC2=NN=C(O2)CC3=CC=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClFN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-3-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)urea typically involves the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized by reacting hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced through nucleophilic substitution reactions, often using fluorobenzyl halides as starting materials.

Coupling with Chlorophenyl Isocyanate: The final step involves the coupling of the oxadiazole derivative with 2-chlorophenyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.

Análisis De Reacciones Químicas

Types of Reactions

1-(2-Chlorophenyl)-3-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and fluorobenzyl positions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Aplicaciones Científicas De Investigación

1-(2-Chlorophenyl)-3-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)urea has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1-(2-Chlorophenyl)-3-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Research Findings and Implications

- For instance, Compound 2k () inhibits VEGFR-2 with IC₅₀ = 0.12 µM, highlighting the role of halogenated aryl groups in target binding .

- Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to (POCl₃-mediated cyclization), though yields may vary with benzyl substituents .

Actividad Biológica

1-(2-Chlorophenyl)-3-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a urea moiety linked to a 1,3,4-oxadiazole ring and a chlorophenyl group. Its molecular formula is C16H15ClFN5O, with a molecular weight of approximately 335.77 g/mol. The presence of the oxadiazole ring is significant as it is known for contributing to various biological activities.

Research indicates that compounds containing oxadiazole derivatives often exhibit diverse pharmacological effects due to their ability to interact with multiple biological targets. The following mechanisms have been proposed for this compound:

- Anticancer Activity : Studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. The specific interactions with cancer cell lines are under investigation.

- Antimicrobial Properties : There is evidence suggesting that similar compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.

- Anti-inflammatory Effects : Some derivatives may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.

Biological Activity Data

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Inhibits growth of specific bacteria | |

| Anti-inflammatory | Reduces cytokine production |

Case Studies

- Anticancer Studies : In vitro studies conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that the compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was linked to the activation of caspase-3, indicating an apoptotic effect.

- Antimicrobial Testing : A study evaluated the compound's efficacy against Gram-positive and Gram-negative bacteria. The results indicated a notable inhibition zone against Staphylococcus aureus and Escherichia coli at concentrations of 50 µg/mL, suggesting potential as an antimicrobial agent.

- Anti-inflammatory Research : In animal models of inflammation, the compound showed a decrease in paw edema when administered at doses of 5 mg/kg body weight, correlating with reduced levels of TNF-alpha and IL-6 in serum samples.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for synthesizing 1-(2-Chlorophenyl)-3-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)urea, and what reaction conditions are critical for optimizing yield?

- Methodology :

- Route 1 : Use coupling agents (e.g., POCl₃ or carbodiimides) to react 2-chlorophenyl isocyanate with 5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-amine in inert solvents like dichloromethane (DCM) under reflux. Triethylamine (TEA) is often added to neutralize HCl byproducts .

- Route 2 : Employ a stepwise approach by first synthesizing the oxadiazole ring via cyclization of acylhydrazides with appropriate reagents (e.g., POCl₃ for dehydrative cyclization), followed by urea coupling .

- Critical Conditions :

- Temperature : Reflux (~40–80°C) ensures sufficient reactivity without decomposition.

- Stoichiometry : Maintain a 1:1 molar ratio of isocyanate to amine to minimize side products.

- Purification : Use column chromatography or recrystallization (e.g., from ethanol/water mixtures) to isolate high-purity product .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the molecular structure of this compound?

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., aromatic protons at δ 7.0–8.0 ppm for chlorophenyl and fluorobenzyl groups) and urea NH signals (δ ~9–10 ppm) .

- ESI-HRMS : Verify molecular weight (e.g., [M+H]⁺ calculated vs. observed) to confirm stoichiometry .

- Crystallography :

- Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding in urea moieties). Mean (C–C) bond deviations <0.005 Å and R-factors <0.07 ensure accuracy .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reaction yields when synthesizing urea derivatives with oxadiazole moieties under varying conditions?

- Root Causes :

- Reagent Purity : Impure starting materials (e.g., acylhydrazides) reduce cyclization efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve oxadiazole formation compared to non-polar solvents .

- Catalyst Use : Additives like DMAP or TEA can accelerate urea coupling but may require optimization .

- Mitigation Strategies :

- Monitor reaction progress via TLC/HPLC to identify incomplete steps.

- Compare yields across methods (e.g., Method A: 54.7% vs. Method B: 17.5% in adamantyl-urea synthesis) and adjust stoichiometry or reaction time .

Q. What methodological approaches are recommended for analyzing the electronic effects of substituents on the stability and reactivity of this urea-oxadiazole hybrid?

- Substituent Analysis :

- Electron-Withdrawing Groups (EWGs) : Fluorobenzyl groups enhance oxadiazole ring stability via conjugation, as seen in similar compounds .

- Steric Effects : Bulky substituents (e.g., adamantyl) may reduce urea hydrogen-bonding capacity, affecting crystallinity .

- Experimental Techniques :

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict reactivity.

- Thermogravimetric Analysis (TGA) : Assess thermal stability linked to electronic effects .

Q. How can researchers address challenges in crystallizing this compound for structural studies?

- Strategies :

- Solvent Screening : Test mixed solvents (e.g., DCM/hexane) to induce slow crystallization.

- Temperature Gradients : Gradual cooling from reflux promotes crystal nucleation.

- Seeding : Use microcrystals from analogous urea-oxadiazole structures (e.g., 1-(4-chlorophenyl)-3-(5-aryl-oxadiazol-2-yl)ureas) as templates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.